Ethyl 4-methoxycyclohexane-1-carboxylate
Description
Ethyl 4-methoxycyclohexane-1-carboxylate is a cyclohexane derivative featuring a methoxy group at the 4-position and an ethyl ester at the 1-position. This compound is structurally significant in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. Its methoxy group enhances solubility and modulates electronic effects, influencing reactivity in substitution or cycloaddition reactions.
Properties
CAS No. |
63389-94-6 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl 4-methoxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H18O3/c1-3-13-10(11)8-4-6-9(12-2)7-5-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
PFPLBJQGBUCUPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
- Methoxy vs. Oxo Groups : Ethyl 4-oxocyclohexanecarboxylate (CAS 17159-79-4) replaces the methoxy group with a ketone, increasing electrophilicity at the 4-position. This enhances participation in condensation or tautomerization reactions compared to the methoxy derivative .
- Amino and Aryl Substituents: Ethyl 3-amino-4-methylcyclohexane-1-carboxylate (CAS 1044637-58-2) introduces both amino and methyl groups, altering solubility and steric hindrance. The amino group facilitates peptide coupling or Schiff base formation, diverging from the methoxy compound’s ether-based reactivity .
- Aromatic Ring Effects : Compounds like Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate incorporate aryl groups, which stabilize crystal packing via π-π interactions and expand applications in materials science .
Physicochemical Properties
- Solubility: Methoxy-substituted compounds generally exhibit higher solubility in polar solvents (e.g., ethanol, DMSO) compared to oxo or aryl derivatives due to the ether’s polarity.
- Thermal Stability : Aryl-substituted analogs (e.g., CAS 17159-79-4) show higher melting points due to rigid aromatic rings, whereas methoxy derivatives may have lower melting points .
Preparation Methods
Robinson Annulation-Based Cyclocondensation
The Robinson annulation reaction serves as a foundational method for constructing the cyclohexane framework. In this approach, a methoxy-substituted chalcone precursor undergoes cyclocondensation with ethyl acetoacetate in the presence of a base. For example, chalcones synthesized from 4-methoxybenzaldehyde and acetophenone derivatives react with ethyl acetoacetate in ethanol under reflux with 10% aqueous sodium hydroxide. This initiates a Michael addition followed by aldol condensation, forming a cyclohexenone intermediate.
The cyclohexenone derivative (ethyl 4-methoxycyclohex-1-ene-1-carboxylate) is subsequently hydrogenated using palladium on carbon (Pd/C) under 50 psi H at 80°C for 12 hours. This step saturates the double bond, yielding the target compound with >85% purity. The reaction’s success hinges on the stereoelectronic effects of the methoxy group, which directs regioselectivity during cyclization.
Table 1: Robinson Annulation Reaction Conditions
| Parameter | Value |
|---|---|
| Chalcone precursor | 4-Methoxy-substituted derivative |
| Solvent | Ethanol |
| Base | NaOH (10% aqueous) |
| Temperature | Reflux (78°C) |
| Reaction time | 6–8 hours |
| Hydrogenation catalyst | Pd/C (5% w/w) |
| Final yield | 72–78% |
Nucleophilic Substitution and Esterification
An alternative route involves nucleophilic substitution on 4-bromocyclohexane-1-carboxylic acid. The bromide group at the 4-position is displaced by methoxide (NaOMe) in dimethylformamide (DMF) at 120°C for 24 hours, forming 4-methoxycyclohexane-1-carboxylic acid. Subsequent esterification employs tetrabutylammonium fluoride (BuNF) as a base to deprotonate the carboxylic acid, generating a reactive carboxylate ion. This intermediate reacts with ethyl iodide in tetrahydrofuran (THF) at 60°C for 4 hours, achieving 68% isolated yield.
Modern Catalytic Methods
Tetrabutylammonium Fluoride-Mediated Esterification
BuNF has emerged as a versatile reagent for direct esterification. In this method, 4-methoxycyclohexane-1-carboxylic acid (1.0 equiv) is treated with BuNF (1.2 equiv) in THF, forming the carboxylate ion in situ. Ethyl iodide (1.5 equiv) is then added, and the mixture is stirred at 60°C for 3 hours. The reaction avoids traditional acid catalysts, minimizing side reactions such as transesterification.
Table 2: BuNF-Mediated Esterification Optimization
| Parameter | Value |
|---|---|
| Solvent | THF/DMF (3:1) |
| Temperature | 60°C |
| Reaction time | 3 hours |
| Molar ratio (acid:base) | 1:1.2 |
| Yield | 68–74% |
Industrial-Scale Production Techniques
Catalytic Hydrogenation and Continuous Flow Systems
Industrial production prioritizes cost efficiency and scalability. A two-step continuous flow system is employed:
-
Cyclohexenone Synthesis : Chalcone and ethyl acetoacetate are fed into a tubular reactor with NaOH/ethanol at 100°C and 10 bar pressure, achieving 90% conversion in 30 minutes.
-
Hydrogenation : The cyclohexenone intermediate passes through a fixed-bed reactor containing Pd/AlO at 120°C and 30 bar H, yielding 95% pure product at 12 kg/hour throughput.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for Ethyl 4-Methoxycyclohexane-1-Carboxylate Synthesis
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Robinson annulation | 72–78% | >85% | Moderate | Medium |
| BuNF esterification | 68–74% | >90% | High | Low |
| Industrial hydrogenation | 95% | >95% | High | High |
The Robinson annulation route offers balanced scalability and yield, whereas BuNF-mediated esterification excels in purity but requires costly reagents. Industrial hydrogenation achieves superior throughput, making it ideal for large-scale production .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 4-methoxycyclohexane-1-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step organic synthesis is typically employed, involving esterification of 4-methoxycyclohexanecarboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄). Optimization includes temperature control (60–80°C) and solvent selection (e.g., anhydrous ethanol). Purity is enhanced via recrystallization or column chromatography .
- Key Considerations : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts (e.g., diesters). Use inert atmospheres to prevent oxidation of the methoxy group .
Q. What spectroscopic methods are most effective for characterizing this compound?
- Primary Techniques :
- ¹H/¹³C NMR : Identify methoxy (δ ~3.3 ppm) and ester carbonyl (δ ~170 ppm) groups. Conformational analysis of the cyclohexane ring is aided by coupling constants .
- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry and ring puckering (e.g., chair vs. boat conformations) .
Q. What are the documented biological activities of this compound, and what experimental models assess these effects?
- Biological Screening : Use in vitro enzyme inhibition assays (e.g., cyclooxygenase or acetylcholinesterase) to evaluate pharmacological potential. Cytotoxicity studies in cancer cell lines (e.g., MCF-7) are common .
- Model Systems : Rodent pharmacokinetic studies and molecular docking (e.g., AutoDock Vina) predict binding affinities to biological targets .
Advanced Research Questions
Q. How do stereochemical variations in the cyclohexane ring influence biological activity?
- Stereochemical Analysis :
- Ring Puckering : Use Cremer-Pople parameters to quantify chair, boat, or twist conformations. Substituent orientation (axial vs. equatorial) affects bioavailability .
- Activity Correlation : Compare IC₅₀ values of cis/trans isomers in enzyme assays. For example, axial methoxy groups may enhance membrane permeability .
Q. What computational approaches model the conformational dynamics of this compound in solvent environments?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level. Solvent effects (e.g., PCM model) predict dipole moments and solvation energy .
- MD Simulations : Analyze torsional flexibility (e.g., OPLS-AA force field) in polar (water) vs. nonpolar (hexane) solvents .
Q. How can researchers resolve discrepancies in crystallographic data for derivatives, particularly regarding ring puckering?
- Data Reconciliation :
- Mercury CSD : Visualize and compare crystal structures. Use packing similarity tools to identify polymorphic variations .
- Disorder Modeling : Apply occupancy refinement (e.g., SHELXL) for disordered substituents, as seen in cyclohexene derivatives .
Q. What strategies achieve high enantiomeric purity during synthesis, and how is chiral purity verified?
- Chiral Resolution :
- Catalytic Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymes (lipases) .
- Analytical Validation : Polarimetry and chiral HPLC (e.g., Chiralpak AD-H column) confirm enantiomeric excess (>99%) .
Q. What are the implications of solvent polarity on reaction kinetics in nucleophilic substitutions?
- Kinetic Studies :
- Protic vs. Aprotic Solvents : Polar aprotic solvents (DMF) enhance nucleophilicity of attacking species (e.g., amines), while protic solvents (ethanol) stabilize intermediates via H-bonding .
- Rate Monitoring : Use UV-Vis spectroscopy or stopped-flow techniques to measure activation parameters (ΔH‡, ΔS‡) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
